Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC21453917
InChI: InChI=1S/C12H12N2O3S2/c1-3-17-11(16)9-7(2)13-12(19-9)14-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15)
SMILES: CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CS2)C
Molecular Formula: C12H12N2O3S2
Molecular Weight: 296.4 g/mol

Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC21453917

Molecular Formula: C12H12N2O3S2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C12H12N2O3S2
Molecular Weight 296.4 g/mol
IUPAC Name ethyl 4-methyl-2-(thiophene-2-carbonylamino)-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C12H12N2O3S2/c1-3-17-11(16)9-7(2)13-12(19-9)14-10(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15)
Standard InChI Key LHMPCMUHAZPJFE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CS2)C
Canonical SMILES CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CS2)C

Introduction

Ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate is a complex heterocyclic compound that incorporates a thiazole ring, a thiophene moiety, and an ethyl ester functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which make it a candidate for developing new therapeutic agents. The unique combination of thiazole and thiophene rings contributes to its distinct chemical properties and reactivity, making it suitable for various synthetic applications and biological studies.

Key Structural Data:

  • Molecular Formula: C12H12N2O3S2

  • Molar Mass: 296.37 g/mol

  • CAS Number: There are conflicting reports; one source lists it as 112672-69-2 , while another mentions 330978-57-9 .

Synthesis Methods

The synthesis of ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate typically involves reactions with thiourea derivatives and α-haloketones. The process often employs polar solvents and involves heating and pH adjustments to facilitate the formation of the thiazole ring structure. Optimization of temperature control and reaction time is crucial to maximize yield and purity.

Analytical Techniques

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to characterize the structure and purity of ethyl 4-methyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxylate. These methods provide detailed information about the compound's molecular structure and help in identifying impurities or by-products formed during synthesis.

Comparison with Similar Compounds

Other compounds in the thiazole family, such as ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, share similar structural features but differ in their substituents. For example, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate has a phenyl group instead of the thiophene moiety, resulting in different chemical properties and potential biological activities .

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